methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate
Description
Methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 2-oxopyridinone moiety via an acetamido bridge. The pyridinone ring is substituted with a morpholinosulfonyl group, which introduces both sulfonamide and morpholine functionalities. Its synthesis likely involves sequential amidation, sulfonation, and esterification steps, analogous to methods described for related compounds .
Properties
IUPAC Name |
methyl 2-[[2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S/c1-28-19(25)14-5-2-3-6-15(14)20-17(23)13-21-8-4-7-16(18(21)24)30(26,27)22-9-11-29-12-10-22/h2-8H,9-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYDFPDQOKWARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridinone ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the morpholinosulfonyl group: This step involves the reaction of the pyridinone intermediate with morpholine and a sulfonylating agent under controlled conditions.
Acylation to form the benzoate ester: The final step involves the acylation of the intermediate with methyl 2-aminobenzoate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: Its structural features suggest potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The morpholinosulfonyl group and pyridinone ring are likely to play key roles in binding to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and synthesis strategies.
Structural and Functional Group Variations
A. Pyridinone Ring Modifications 1. Methyl 2-(2-{5-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Oxopyridin-1(2H)-yl}Acetamido)Benzoate (L987-0157) - Structural Difference: Replaces the morpholinosulfonyl group with a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl substituent. - Physicochemical Properties: - Molecular weight: 460.45 g/mol - logP: 2.98 (indicative of moderate lipophilicity) - Polar surface area: 99.325 Ų (suggests moderate solubility) .
N-[2-{4-[6-Amino-5-(2,4-Difluorobenzoyl)-2-Oxopyridin-1(2H)-yl]-3,5-Difluorophenyl}Ethyl]-L-Alanine Terbutyl Ester Structural Difference: Features a difluorobenzoyl group and an L-alanine terbutyl ester instead of the benzoate-morpholinosulfonyl system. Implications: The fluorinated aromatic groups enhance metabolic stability and bioavailability, while the amino acid ester may target peptide-binding enzymes .
B. Core Scaffold Variations
2-(4-Acetyl-6,6-Dimethyl-2-Oxomorpholin-3-yl)-N-(4-Isopropylphenyl)Acetamide Structural Difference: Replaces the pyridinone ring with a 2-oxomorpholine scaffold and substitutes the benzoate ester with an isopropylphenyl acetamide. Synthesis: Utilizes acetyl chloride for acetylation and Na₂CO₃ as a base, yielding 58% product .
Ethyl 2-(3-(Methylsulfonamido)-2-Oxopyridin-1(2H)-yl)Acetate Structural Difference: Substitutes the morpholinosulfonyl group with a methylsulfonamido group and uses an ethyl ester instead of methyl benzoate. Implications: The ethyl ester may alter metabolic clearance rates, while the simpler sulfonamido group could reduce synthetic complexity .
Physicochemical and Pharmacokinetic Trends
*Estimated based on structural similarity to L987-0155.
Biological Activity
Methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structure, synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a morpholino sulfonyl group attached to a pyridine derivative, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Morpholinosulfonyl Group : This is achieved through the reaction of morpholine with sulfonyl chloride.
- Pyridine Derivative Formation : The pyridine moiety can be synthesized using known methods for creating oxopyridine derivatives.
- Final Coupling Reaction : The final product is obtained by coupling the morpholinosulfonyl group with the acetamido benzoate structure.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyridine and morpholine groups can inhibit bacterial growth effectively.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess such activity.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The morpholino sulfonyl group may interact with specific enzymes, inhibiting their function.
- Induction of Apoptosis : Some studies suggest that related compounds can activate apoptotic pathways in cancer cells.
Case Studies
- Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry evaluated various pyridine derivatives, including those with morpholine groups, showing promising results against Gram-positive bacteria .
- Cytotoxicity Assessment : In vitro studies conducted on cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds similar to this compound induced significant cell death at micromolar concentrations .
Data Table of Biological Activities
Q & A
Basic: What are the key steps for synthesizing methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate?
Methodological Answer:
The synthesis typically involves:
Coupling Reactions : Use of coupling agents like HATU or DIPEA to link the morpholinosulfonyl-pyridinone moiety to the acetamido-benzoate backbone .
Sulfonylation : Introduction of the morpholinosulfonyl group via sulfonyl chloride intermediates under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization (e.g., from ethyl acetate) to isolate the product .
Yield Optimization : Repeated reagent additions (e.g., acetyl chloride) and extended stirring times (overnight) improve yields up to 58% .
Basic: How is the compound structurally characterized in academic research?
Methodological Answer:
Characterization relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, 169.8 ppm for carbonyl carbons) to confirm functional groups and connectivity .
- Mass Spectrometry : ESI/APCI(+) for molecular ion confirmation (e.g., m/z 347 [M+H]⁺) .
- Chromatography : HPLC or TLC to verify purity (>95%) .
Advanced: How can researchers optimize reaction yields for this compound’s derivatives?
Methodological Answer:
Yield optimization strategies include:
- Stoichiometric Adjustments : Excess reagents (e.g., 1.5x acetyl chloride) to drive reactions to completion .
- Temperature Control : Room-temperature reactions to minimize side products, with heating (40–60°C) for sluggish steps .
- Sequential Purification : Combining column chromatography (for bulk impurities) and recrystallization (for final polishing) .
- Reaction Monitoring : Real-time TLC or LC-MS to identify incomplete steps and adjust conditions .
Advanced: What experimental designs are used to evaluate its biological activity?
Methodological Answer:
Common assays include:
- Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays against Candida spp. or Staphylococcus strains .
- Enzyme Inhibition Studies : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorometric/colorimetric methods) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antitumor potential .
- In Vivo Models : Murine models for pharmacokinetics (e.g., bioavailability via QD/BID dosing) .
Advanced: How should researchers address contradictory data in stability studies?
Methodological Answer:
Contradictions (e.g., variable degradation rates) require:
- Controlled Replicates : Repeat experiments under identical conditions (pH, temperature, solvent) to rule out procedural errors .
- Advanced Analytics : Use LC-HRMS to identify degradation products and quantify stability .
- Environmental Stress Testing : Expose the compound to heat (40–80°C), light, or humidity to isolate instability factors .
- Cross-Study Validation : Compare results with structurally similar compounds (e.g., pyridinone derivatives) to identify trends .
Basic: What solvents and reaction conditions are optimal for its synthesis?
Methodological Answer:
- Solvents : Dichloromethane (CH₂Cl₂) for sulfonylation; DMF or THF for coupling reactions .
- Bases : Na₂CO₃ or DIPEA to maintain pH during acylations .
- Temperature : Room temperature for most steps; heated reflux (40–60°C) for cyclization .
Advanced: How can computational methods predict its drug-likeness?
Methodological Answer:
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioavailability .
- Docking Simulations : Predict binding affinity to targets (e.g., kinases) using AutoDock or Schrödinger .
- ADMET Prediction : Tools like SwissADME to estimate absorption, metabolism, and toxicity risks .
Basic: What are the storage recommendations for this compound?
Methodological Answer:
- Short-Term : Store at –20°C in anhydrous DMSO or ethanol .
- Long-Term : Lyophilize and keep under argon at –80°C to prevent hydrolysis .
- Stability Monitoring : Periodic NMR or LC-MS checks every 6 months .
Advanced: How to resolve spectral discrepancies in NMR data?
Methodological Answer:
- Deuterated Solvent Trials : Test in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
- 2D NMR Techniques : Use COSY or HSQC to resolve overlapping signals .
- Reference Compounds : Compare with spectra of intermediates (e.g., morpholinosulfonyl derivatives) .
Advanced: What strategies validate its mechanism of action in enzyme inhibition?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
